2-Chloro-5-(trifluoromethoxy)anisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNGEKGWOCZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-5-(trifluoromethoxy)anisole, with the CAS number 1260893-33-1 , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, imparts a distinct combination of physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules. The presence of the trifluoromethoxy (-OCF₃) group is particularly noteworthy, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for researchers and developers.

Physicochemical and Structural Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis and product development.

| Property | Value | Source |

| CAS Number | 1260893-33-1 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

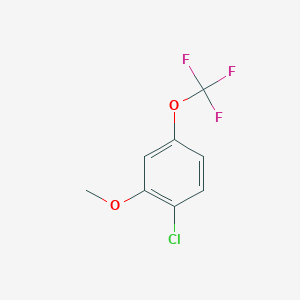

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis Strategies: A Plausible Approach

A plausible synthetic pathway would likely start from a suitably substituted anisole or phenol precursor. The key steps would involve:

-

Chlorination of the aromatic ring: Introduction of the chlorine atom at the desired position.

-

Formation of a trichloromethoxy group: This is often achieved through chlorination of the corresponding methoxy group.

-

Fluorination: The final step involves the conversion of the trichloromethoxy group to the trifluoromethoxy group using a suitable fluorinating agent.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations:

-

Starting Material Selection: The choice of the initial substrate is critical for achieving the desired substitution pattern. A precursor already containing the chloro and methoxy groups in the correct orientation would be ideal.

-

Chlorination: The chlorination of the methoxy group to a trichloromethoxy group typically requires harsh conditions and the use of reagents like chlorine gas in the presence of a radical initiator.[3]

-

Fluorination: The halogen exchange reaction to form the trifluoromethoxy group is often carried out using anhydrous hydrogen fluoride (HF) with a catalyst such as antimony pentachloride (SbCl₅).[2] This step requires specialized equipment due to the corrosive and hazardous nature of HF.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure.

¹H NMR:

-

The aromatic region would likely show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.

-

A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected, likely in the range of 3.8-4.0 ppm.

¹³C NMR:

-

The spectrum would display eight distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR:

-

A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

-

Common fragmentation pathways would likely involve the loss of a methyl radical (-CH₃) from the methoxy group and cleavage of the C-O bonds.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-O stretching for the ether linkages.[5][6] The strong C-F stretching vibrations of the trifluoromethoxy group would also be a prominent feature.

Applications in Research and Development

The trifluoromethoxy group is a highly sought-after substituent in drug design due to its ability to modulate key pharmacological properties.[1]

Key Advantages of the Trifluoromethoxy Group:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to improved drug half-life.

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Electronic Effects: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups and alter the electronic properties of the aromatic ring, potentially improving target binding.

Given these properties, this compound is a valuable building block for the synthesis of novel:

-

Pharmaceuticals: As an intermediate for creating more complex active pharmaceutical ingredients (APIs) where enhanced metabolic stability and membrane permeability are desired.

-

Agrochemicals: In the development of new pesticides and herbicides, where the trifluoromethyl and related groups are known to contribute to bioactivity.[7][8]

-

Functional Materials: In the synthesis of specialty polymers and other materials where its unique electronic and physical properties can be exploited.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the care appropriate for a halogenated aromatic compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a modern and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its value is largely derived from the presence of the trifluoromethoxy group, a key pharmacophore in contemporary drug design. While detailed experimental data for this specific compound is emerging, a solid understanding of its properties and likely synthetic routes can be established from the well-documented chemistry of related fluorinated and chlorinated aromatic compounds. As the demand for advanced chemical entities continues to grow, the importance of building blocks like this compound is set to increase, making it a compound of considerable interest for innovative synthesis and discovery.

References

-

WO/2019/134477 METHOD FOR PREPARATION OF 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. (2019). WIPO Patentscope. Retrieved from [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. (n.d.). Google Patents.

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

-

Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]

-

Preparation method of (trifluoromethoxy)benzene compound. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D. (2024). Retrieved from [Link]

-

ANISOLE( ROS :- Process :-. (n.d.). environmentclearance.nic.in. Retrieved from [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.

-

Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PMC - PubMed Central. Retrieved from [Link]

-

Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2022). Molecules. Retrieved from [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2012). PMC. Retrieved from [Link]

-

Catalysis of Organic Reactions through Halogen Bonding. (2019). ACS Publications. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]

-

IR Spectrum Of Anisole. (n.d.). Bartleby.com. Retrieved from [Link]

-

Supporting Information. (2016). The Royal Society of Chemistry. Retrieved from [Link]

-

2-chloro-5-(trifluoromethyl)benzophenone (C14H8ClF3O). (n.d.). PubChemLite. Retrieved from [Link]

-

Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. Retrieved from [Link]

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. (n.d.). Google Patents.

-

mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (2016). DTIC. Retrieved from [Link]

-

Synthesis of trifluoromethoxybenzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. Retrieved from [Link]

-

The IR spectrum for anisole contains two C―O stretching bands in ... (n.d.). Pearson. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 6. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethoxy)anisole, a halogenated aromatic ether, represents a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, a methoxy, and a trifluoromethoxy group on a benzene ring, offers a versatile scaffold for the synthesis of novel molecules with potential applications in drug discovery and the development of advanced materials. The interplay of these functional groups imparts specific electronic and steric properties that can influence reactivity, bioavailability, and other key molecular characteristics.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. In light of the limited availability of experimental data for this specific compound, this guide also presents estimated properties based on structurally related molecules to offer a predictive understanding of its behavior. It is imperative for researchers to recognize that these estimated values should be substantiated by experimental validation for any critical applications.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 1-Chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

| CAS Number | 1260893-33-1 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N |

Physical Properties

The experimental data on the physical properties of this compound is not extensively documented in publicly available literature. The information presented below is a combination of available data from suppliers and estimated values derived from analogous compounds.

| Property | Value | Notes |

| Physical Form | Liquid | |

| Color | Clear, almost colorless | [1] |

| Boiling Point | Estimated: ~190-210 °C | Based on structurally similar compounds such as 2-Chloro-5-nitroanisole (~287 °C, with a nitro group being more electron-withdrawing than trifluoromethoxy) and 1-Chloro-2-methoxy-4-methylbenzene (~212 °C). The trifluoromethoxy group is expected to increase volatility compared to a nitro group. |

| Melting Point | Not available | As a liquid at room temperature, the melting point is below ambient temperature. |

| Density | Estimated: ~1.3 - 1.4 g/cm³ | Based on the densities of similar halogenated and fluorinated aromatic compounds. For example, 1-Chloro-2-(trifluoromethoxy)benzene has a density of 1.38 g/cm³.[2] |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) (predicted). | Based on the nonpolar nature of the substituted benzene ring and the properties of similar aromatic ethers. For instance, 2-Fluoro-5-(trifluoromethyl)anisole is not miscible in water. |

| Refractive Index | 1.4730 | [1] |

Note on Estimated Values: The boiling point and density are estimations and should be confirmed through experimental measurement before use in sensitive applications. The solubility is also a prediction based on chemical structure and the properties of analogous compounds.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons and the methoxy group protons would be expected. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and trifluoromethoxy substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethoxy group would be observed. The ¹⁹F coupling to the trifluoromethoxy carbon would be a characteristic feature.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group would be expected.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), C-Cl, and C-F stretching vibrations would be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group, the chloro group, and fragments related to the trifluoromethoxy group.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 1260893-33-1) is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related halogenated and fluorinated aromatic compounds. The following guidance is based on the safety information for structurally similar chemicals.

Hazard Statements (Inferred from related compounds):

-

May be harmful if swallowed, inhaled, or in contact with skin.[3]

-

May cause skin, eye, and respiratory tract irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from heat, sparks, and open flames.

// Nodes A [label="Obtain Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Review Available Safety Data\n(SDS for related compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Work in a Well-Ventilated Area\n(Chemical Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Handle with Care\n(Avoid inhalation, ingestion, and skin contact)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Store in a Tightly Sealed Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Store in a Cool, Dry Place\n(2-8°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Dispose of Waste Properly", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="First Step"]; B -> C [label="Prior to Handling"]; C -> D; D -> E; E -> F [label="After Use"]; F -> G; E -> H [label="After Experiment"]; } }

Caption: Logical workflow for the safe handling and storage of this compound.

Potential Applications

While specific applications of this compound are not extensively reported, its structural motifs are present in molecules with known biological activity and material science applications. The trifluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to modulate properties such as lipophilicity, metabolic stability, and binding affinity. Therefore, this compound serves as a valuable building block in:

-

Pharmaceutical Research: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The combination of halogen and fluorinated groups can be exploited to fine-tune the pharmacological profile of drug candidates.

-

Agrochemical Development: In the creation of novel pesticides and herbicides, where the trifluoromethoxy group can enhance efficacy and stability.

-

Materials Science: For the synthesis of specialty polymers and other materials where thermal stability, chemical resistance, and specific electronic properties are desired.

Conclusion

This compound is a chemical intermediate with considerable potential for innovation in various scientific disciplines. This guide has consolidated the available information on its physical properties, while also providing estimations for key data points that are not yet experimentally determined. It is paramount that researchers using this compound for the first time conduct their own experimental verification of its physical properties and adhere to stringent safety protocols based on the handling of similar hazardous chemicals. As research progresses, a more complete and experimentally validated profile of this compound will undoubtedly emerge, further enabling its application in the development of new technologies and therapies.

References

-

OSHA. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]

-

Chemsrc. 1-Chloro-2-methoxy-4-methylbenzene. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: Properties, Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)anisole, a halogenated and fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document delves into its core physicochemical properties, outlines a probable synthetic pathway, details robust analytical methodologies for its characterization, and discusses its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes and Physicochemical Properties

This compound, also known by its IUPAC name 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, is a substituted anisole derivative. The presence of a chlorine atom, a methoxy group, and a trifluoromethoxy group on the benzene ring imparts a unique combination of properties that make it a valuable building block in organic synthesis.

The molecular weight of this compound is 226.58 g/mol , and its chemical formula is C8H6ClF3O2 [1].

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Chloro-5-(trifluoromethyl)anisole | 1-Chloro-4-(trifluoromethoxy)benzene |

| Molecular Weight ( g/mol ) | 226.58[1] | 210.58 | 196.56 |

| Molecular Formula | C8H6ClF3O2[1] | C8H6ClF3O | C7H4ClF3O |

| Physical Form | Liquid[1] | Liquid | Liquid |

| Storage Temperature | 2-8°C, sealed in dry conditions[1] | Room Temperature, sealed in dry conditions | Not specified |

| Purity (typical) | 97%[1] | Not specified | <=100% |

The trifluoromethoxy group is a key feature of this molecule. It is known to enhance metabolic stability and membrane permeability of drug candidates by increasing their lipophilicity[2]. This makes compounds containing this moiety particularly attractive in the design of new therapeutic agents.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a multi-step process, beginning with the trifluoromethylation of the phenolic hydroxyl group, followed by methylation of the resulting trifluoromethoxyphenol, and finally, a Sandmeyer reaction to introduce the chloro group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Trifluoromethylation: 4-Amino-2-chlorophenol is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst like a copper salt to yield 4-amino-2-chloro-1-(trifluoromethoxy)benzene.

-

Protection of the Amine: The amino group is protected, for instance, by acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps.

-

Methylation: The phenolic hydroxyl group of the protected intermediate is methylated using a methylating agent like dimethyl sulfate (DMS) in the presence of a base.

-

Deprotection: The protecting group on the amine is removed by hydrolysis, typically under acidic conditions.

-

Diazotization and Sandmeyer Reaction: The resulting aniline is converted to a diazonium salt using sodium nitrite and a strong acid. This is followed by a Sandmeyer reaction with cuprous chloride to introduce the second chlorine atom, yielding the final product, this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated anisoles. It provides both retention time data for separation and mass spectral data for identification.

Table 2: Suggested GC-MS Parameters

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-350 m/z |

The fragmentation pattern in the mass spectrum would be expected to show a molecular ion peak at m/z 226, along with characteristic fragments resulting from the loss of a methyl group (m/z 211), a chlorine atom (m/z 191), and the trifluoromethoxy group.

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the purity determination and quantification of this compound.

Table 3: Suggested HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing[3].

-

Do not breathe vapors or mist[3].

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[3].

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention if any symptoms persist.

Applications in Research and Drug Development

The unique structural features of this compound make it a promising scaffold for the synthesis of novel compounds with potential applications in various fields.

-

Medicinal Chemistry: The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic properties. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets[2]. The chloro and methoxy groups on the aromatic ring provide handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening.

-

Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: Fluorinated organic molecules are utilized in the development of advanced materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs) due to their unique electronic and physical properties.

Sources

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorinated functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key molecular properties. This guide provides a comprehensive technical overview of 2-Chloro-5-(trifluoromethoxy)anisole, a valuable and versatile building block that leverages the advantageous properties of the trifluoromethoxy group for the synthesis of novel chemical entities.

This compound, systematically known as 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups—a chloro group, a methoxy group, and a trifluoromethoxy group—on the benzene ring provides a rich platform for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The trifluoromethoxy group, in particular, is prized for its ability to enhance a molecule's lipophilicity, metabolic stability, and membrane permeability.[2][3] These characteristics are often critical for improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, ultimately leading to enhanced efficacy and a more favorable pharmacokinetic profile.[2] This guide will delve into the chemical structure, synthesis, and characterization of this compound, and explore its applications as a strategic component in the design and synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the aromatic ring of this compound dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | - |

| Synonyms | This compound | - |

| CAS Number | 1260893-31-1 | - |

| Molecular Formula | C8H6ClF3O2 | - |

| Molecular Weight | 226.58 g/mol | - |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not explicitly available | - |

| Density | Not explicitly available | - |

Structural Elucidation:

The structure of this compound features a benzene ring substituted with a chlorine atom at the 2-position, a methoxy group at the 1-position, and a trifluoromethoxy group at the 5-position. This substitution pattern provides multiple reactive sites for further chemical modification.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A potential route could start from a commercially available substituted phenol or anisole, followed by a series of functional group transformations. For instance, one could envision a pathway involving the chlorination of a methoxyphenol derivative, followed by the introduction of the trifluoromethoxy group.

The introduction of the trifluoromethoxy group onto an aromatic ring can be challenging. One established method involves the reaction of a phenol with a trifluoromethylating agent, such as trifluoromethyl-dibenzothiophenium triflate, in the presence of a base. Another approach is the fluorination of a corresponding trichloromethoxy derivative using reagents like antimony trifluoride.[4]

Caption: A generalized synthetic workflow for anisole derivatives.

Causality in Experimental Design: The choice of a specific synthetic route would depend on factors such as the availability and cost of starting materials, the desired yield and purity, and the scalability of the process. For instance, a route involving a late-stage trifluoromethoxylation might be preferred to avoid carrying the expensive -OCF3 group through multiple synthetic steps.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the different electronic environments of the three aromatic protons. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

13C NMR: The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

19F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the methoxy group, the chloro group, and the trifluoromethoxy group, providing further structural information.

Infrared (IR) Spectroscopy:

The IR spectrum would display characteristic absorption bands for the C-Cl, C-O-C (ether), and C-F bonds, as well as aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The trifluoromethoxy group, as previously mentioned, can significantly enhance the drug-like properties of a compound.[2][3]

Workflow for Utilizing this compound in Drug Discovery:

Caption: Application of the title compound in a typical drug discovery pipeline.

Expert Insights: The strategic placement of the chloro, methoxy, and trifluoromethoxy groups on the anisole scaffold allows for selective chemical manipulations. For example, the chloro group can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of substituents. The methoxy group can potentially be demethylated to a phenol, providing another site for modification.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, the trifluoromethoxyphenyl motif is present in several clinically investigated and approved drugs, highlighting the importance of this structural class.[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a comprehensive safety data sheet (SDS) for this specific compound is not widely available, general guidelines for handling halogenated and fluorinated aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of reactive sites and the presence of the beneficial trifluoromethoxy group make it a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and safe handling is crucial for its effective utilization in the quest for new and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the role of enabling building blocks like this compound will undoubtedly become even more significant.

References

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2003, 2003(3), M313. [Link]

- Preparation method of (trifluoromethoxy)benzene compound. CN104610137A.

- Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene. CN102452976A.

- Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. CN101033169A.

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2023, 28(14), 5481. [Link]

-

1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Supporting information. SciEngine. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

-

1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Occupational Safety and Health Administration. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Benzene, 1-chloro-4-methoxy-. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. jelsciences.com [jelsciences.com]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-(trifluoromethoxy)anisole, a halogenated aromatic ether, has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features—a chlorinated and methoxylated benzene ring appended with a trifluoromethoxy group—confer advantageous physicochemical properties that are highly sought after in the design of novel bioactive compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a plausible synthetic route, its strategic importance in drug development, and essential safety and handling protocols.

Chemical Identity and Molecular Structure

This compound is systematically named 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene. Its chemical structure combines the steric and electronic effects of a chloro, a methoxy, and a trifluoromethoxy substituent on a benzene ring, creating a versatile scaffold for further chemical modifications.

| Identifier | Value |

| Chemical Formula | C₈H₆ClF₃O₂ |

| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene |

| CAS Number | 1260893-33-1 |

| Molecular Weight | 226.58 g/mol [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)Cl |

| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds in the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double]; // Single bonds in the ring C2 -- C3; C4 -- C5; C6 -- C1; // Substituents Cl [label="Cl", pos="1.74,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O1 [label="O", pos="-1.74,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C7 [label="CH3", pos="-2.61,0.5!", fontcolor="#202124"]; O2 [label="O", pos="1.74,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C8 [label="C", pos="2.61,-0.5!", fontcolor="#202124"]; F1 [label="F", pos="3.48,0!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F2 [label="F", pos="2.61,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F3 [label="F", pos="3.48,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; // Bonds to substituents C1 -- Cl; C2 -- O1; O1 -- C7; C5 -- O2; O2 -- C8; C8 -- F1; C8 -- F2; C8 -- F3;

}

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical profile of this compound is largely dictated by its functional groups. The trifluoromethoxy group, in particular, significantly influences its lipophilicity and metabolic stability.

| Property | Value | Source |

| Physical Form | Liquid | [2] |

| Boiling Point | Estimated: ~140-150 °C | Based on isomers[1][3] |

| Melting Point | Not available | |

| Solubility | Soluble in various organic solvents | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Note: The boiling point is an estimation based on the values of its isomers, 1-Chloro-2-(trifluoromethoxy)benzene (143 °C) and 1-Chloro-4-(trifluoromethoxy)benzene (141-142 °C)[1][3].

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could start from 2-chloro-5-hydroxyanisole. The hydroxyl group can be converted to a trifluoromethoxy group through a multi-step process or by using modern trifluoromethoxylation reagents. A classical approach involves the reaction with a chlorinating agent followed by fluorination.

Caption: Proposed synthetic pathway for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related aryl trifluoromethyl ethers and should be optimized for this specific target molecule.

-

Preparation of the Aryl Trichloromethyl Ether Intermediate:

-

To a solution of 2-chloro-5-hydroxyanisole in a suitable solvent (e.g., carbon tetrachloride), add a chlorinating agent such as phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature.

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or GC).

-

The solvent and by-products are removed under reduced pressure to yield the crude aryl trichloromethyl ether.

-

-

Fluorination to the Aryl Trifluoromethyl Ether:

-

The crude intermediate is carefully treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF).[4]

-

The reaction is typically carried out in a pressure vessel at elevated temperatures.

-

Upon completion, the reaction mixture is cooled, and the product is carefully isolated by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.

-

Applications in Drug Discovery and Development

The incorporation of the trifluoromethoxy (-OCF₃) group into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[5] This group is often considered a "super-methoxy" group due to its similar size but vastly different electronic properties.

The Strategic Advantage of the Trifluoromethoxy Group:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4] This leads to a longer half-life and improved bioavailability of the drug molecule.

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.[4]

-

Modulation of Electronic Properties: The -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functional groups and influence the molecule's binding affinity to its biological target.

This compound serves as a valuable building block for introducing this beneficial moiety into a larger molecular scaffold. Its reactive sites allow for a variety of chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and further functionalization of the methoxy group, enabling the synthesis of a diverse library of compounds for drug screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, the safety precautions for structurally similar compounds provide essential guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][7]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Known Hazards of Related Compounds:

-

Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.[8]

-

Harmful if Swallowed: Some related compounds are harmful if swallowed.[7]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound stands as a testament to the pivotal role of fluorinated intermediates in advancing modern chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a powerful platform for the development of novel therapeutics with enhanced metabolic stability and bioavailability. As the demand for more effective and safer drugs continues to grow, the utility of such specialized building blocks is poised to expand, making a thorough understanding of their properties, synthesis, and handling essential for researchers in the field.

References

-

Chemsrc. 1-Chloro-4-methoxybenzene | CAS#:623-12-1.

-

Chem-Impex. 1-Chloro-2-(trifluoromethoxy)benzene.

-

CAS Common Chemistry. 1-Chloro-4-(trifluoromethoxy)benzene.

-

NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

-

CymitQuimica. Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)anisole.

-

ACS Publications. Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society.

-

Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O.

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloro-3-(trifluoromethyl)anisole.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-3-fluoroanisole.

-

Sigma-Aldrich. This compound | 1260893-33-1.

-

Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

-

PMC - NIH. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents.

-

European Patent Office. METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1.

-

Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-(trifluoromethyl)pyridine: Applications in Custom Synthesis & R&D.

-

Organic Syntheses. p-CHLOROPHENOXYMETHYL CHLORIDE.

-

Chegg. Solved (8pts) Melting Point Determination (1pts) Literature.

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

-

TCI Chemicals. SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1).

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6).

-

PubChem. 1-Chloro-2-methoxy-4-methylbenzene | C8H9ClO | CID 99352.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues, established chemical principles, and predictive modeling to offer a robust profile of its properties, reactivity, and potential applications.

Molecular Profile and Physicochemical Properties

1-chloro-2-methoxy-4-(trifluoromethoxy)benzene (CAS Number: 1260893-33-1) is a halogenated anisole derivative incorporating a trifluoromethoxy group. This unique combination of substituents—a chloro group, a methoxy group, and a trifluoromethoxy group—imparts a distinct set of electronic and steric properties that are highly relevant in the design of novel bioactive molecules.

The methoxy group (-OCH₃) is a moderate activating group and is ortho-, para- directing in electrophilic aromatic substitution reactions. Conversely, the chloro (-Cl) group is a deactivating but also ortho-, para- directing substituent. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing and deactivating, directing electrophilic attack to the meta position. The interplay of these groups dictates the molecule's reactivity and physicochemical characteristics.

Table 1: Physicochemical Properties of 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene and Related Analogues

| Property | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene (Predicted/Estimated) | 1-Chloro-2-(trifluoromethoxy)benzene (Experimental)[1] | 4-(Trifluoromethoxy)anisole (Experimental) |

| CAS Number | 1260893-33-1 | 450-96-4 | 710-18-9 |

| Molecular Formula | C₈H₆ClF₃O₂ | C₇H₄ClF₃O | C₈H₇F₃O₂ |

| Molecular Weight | 226.58 g/mol | 196.55 g/mol | 192.14 g/mol |

| Boiling Point | Estimated: 180-200 °C | 143 °C | 164 °C |

| Density | Estimated: ~1.4 g/mL | 1.38 g/mL[1] | 1.266 g/mL at 25 °C |

| Refractive Index | Estimated: ~1.45 | n20/D 1.44[1] | n20/D 1.432 |

| Appearance | Predicted: Colorless to pale yellow liquid | Colorless to almost colorless clear liquid[1] | - |

Note: Properties for the title compound are estimated based on data from its structural analogues and general chemical principles, as direct experimental data is not widely published.

Proposed Synthesis Pathway

A potential starting material is 4-aminophenol, which can be converted to 4-(trifluoromethoxy)aniline. This intermediate can then undergo Sandmeyer reactions to introduce the chloro and methoxy functionalities.

Caption: Analysis of directing effects for electrophilic substitution.

-

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoromethoxy group para to the chloro substituent makes the molecule a candidate for nucleophilic aromatic substitution (SNAᵣ). [2][3][4][5]This reaction would involve the displacement of the chloride by a strong nucleophile. The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the trifluoromethoxy group. [3][5]

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is of significant interest in drug design due to its unique properties. It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. [6]Furthermore, the carbon-fluorine bonds are very strong, making the trifluoromethoxy group metabolically stable and resistant to enzymatic degradation. [6] The chloro and methoxy groups are also frequently employed in medicinal chemistry to modulate a compound's electronic properties, solubility, and binding interactions with biological targets. [7][8][9]The combination of these three functional groups in 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene makes it a valuable scaffold or intermediate for the synthesis of new chemical entities with potentially favorable pharmacokinetic and pharmacodynamic profiles.

Safety and Handling

As with any halogenated aromatic compound, 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Based on data for analogous compounds like (trifluoromethoxy)benzene, it may be flammable and can cause skin, eye, and respiratory irritation. [7][8][9] General Handling Precautions:

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Keep away from sources of ignition.

-

Store in a cool, dry, and well-ventilated area.

References

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2025). [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

-

Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021). YouTube. [Link]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution. (2023). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)anisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethoxy)anisole, identified by CAS Number 1260893-33-1, is a halogenated aromatic ether featuring a unique combination of chloro, methoxy, and trifluoromethoxy substituents. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic pathways, and potential applications, particularly as a building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is of particular interest in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document consolidates available data and provides expert-driven insights into the synthesis and handling of this specialized chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a distinct organic compound whose structure combines features known to modulate electronic and steric properties, making it a valuable intermediate in targeted synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | - |

| Synonym | This compound | - |

| CAS Number | 1260893-33-1 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Physical Form | Liquid | - |

| Purity | Typically ≥97% | - |

| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N | - |

Note: Properties such as boiling point, density, and refractive index are not publicly available in validated sources. These would need to be determined empirically.

Plausible Synthesis Pathways

While a specific, validated protocol for the synthesis of this compound is not widely published, its structure suggests several chemically sound synthetic routes based on established methodologies for analogous compounds. The key challenge lies in the regioselective introduction of the chloro and trifluoromethoxy groups onto the anisole scaffold.

Pathway A: Late-Stage Chlorination of a Trifluoromethoxy Anisole Intermediate

This approach prioritizes the formation of the trifluoromethoxy group, which can be a challenging transformation, followed by regioselective chlorination.

Step 1: Trifluoromethoxylation of 4-Methoxyphenol. A common route to aryl trifluoromethyl ethers involves the reaction of a phenol with a trifluoromethylating agent. A general industrial method involves a two-step sequence: chlorination of the methoxy group to a trichloromethoxy group, followed by fluorination.[1]

Step 2: Electrophilic Chlorination. The resulting 4-(trifluoromethoxy)anisole would then undergo electrophilic aromatic substitution to introduce the chlorine atom. The methoxy group is a strong ortho-, para-director, while the trifluoromethoxy group is deactivating and meta-directing. In this case, the activating methoxy group would direct the incoming chlorine electrophile to the position ortho to it, yielding the desired 2-chloro product.

Caption: Plausible Synthesis Route A via Late-Stage Chlorination.

Pathway B: Functionalization of a Pre-chlorinated Anisole

This alternative pathway introduces the chlorine atom early and then builds the trifluoromethoxy functionality.

Step 1: Synthesis of 2-Chloro-5-hydroxyanisole. This could be achieved through various routes, such as the chlorination and subsequent demethylation of 3-methoxyphenol or other multi-step sequences from available precursors.

Step 2: Trifluoromethylation. The phenolic intermediate, 2-chloro-5-hydroxyanisole, would then be converted to the target molecule. This transformation is challenging but can be achieved using modern trifluoromethylating reagents. Visible light photoredox catalysis has emerged as a powerful method for such transformations.[2]

Caption: Plausible Synthesis Route B via Trifluoromethylation.

Synthetic Utility and Applications in Drug Discovery

The trifluoromethoxy (-OCF₃) group is often considered a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity make it a valuable substituent for modulating the properties of bioactive molecules.

Key Advantages of the -OCF₃ Group:

-

Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 1.04), which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulation of pKa: The inductive effect of the -OCF₃ group can lower the pKa of nearby basic functional groups, altering their ionization state at physiological pH.

-

Conformational Effects: The steric bulk of the group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.

While specific applications of this compound are not documented in publicly accessible literature, its structure makes it an ideal building block for introducing the 2-chloro-5-(trifluoromethoxy)phenyl moiety into larger molecules. It could be used in the synthesis of novel pharmaceuticals, particularly for neurological disorders, or in the development of new agrochemicals where metabolic stability and efficacy are crucial.[3]

Analytical Characterization (Predicted)

No experimental spectroscopic data for this compound is publicly available. However, based on its structure, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.8-4.0 ppm. - Three aromatic protons in the 6.8-7.5 ppm region, exhibiting complex splitting patterns (doublet of doublets) due to ³J and ⁴J couplings. |

| ¹³C NMR | - A signal for the methoxy carbon around 55-60 ppm. - A quartet for the -OCF₃ carbon around 120 ppm with a large ¹J(C-F) coupling constant. - Six distinct aromatic carbon signals, with chemical shifts influenced by the electronic effects of the three different substituents. |

| ¹⁹F NMR | - A singlet for the three equivalent fluorine atoms of the -OCF₃ group, expected in the range of -56 to -60 ppm (relative to CFCl₃). |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z 226. - An isotope peak (M+2) at m/z 228 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound. - Fragmentation patterns would likely involve the loss of CH₃, OCH₃, and Cl radicals. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, handling precautions must be based on data from structurally related compounds, such as other halogenated and trifluoromethoxylated aromatic ethers.[4][5][6]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6]

Potential Hazards (Inferred):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Harmful if swallowed (H302).

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a specialized chemical intermediate with significant potential for application in the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group imparts desirable properties that are actively sought by medicinal chemists to overcome challenges in drug metabolism and bioavailability. While detailed public information on its synthesis and use is scarce, its structure allows for the rational design of synthetic routes and predicts its utility as a valuable building block. Further research and publication of its reaction chemistry and biological applications would be a valuable addition to the field of organic synthesis.

References

- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. (2016). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN118908933B - A method for synthesizing a dimethenamid intermediate.

Sources

- 1. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

Section 1: Chemical Identification and Physicochemical Profile

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethoxy)anisole

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals working with this compound (CAS No. 1260893-33-1). As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from structurally related molecules to establish a robust and cautious protocol. The principles outlined herein are grounded in the hierarchy of controls and established laboratory safety standards to ensure user protection and experimental integrity.

This compound is a halogenated aromatic ether. Its structure suggests utility as a building block in medicinal chemistry and materials science. Understanding its physical properties is the first step in developing safe handling procedures. While comprehensive experimental data is scarce, the properties of this liquid compound can be inferred from available data and structural analogues.

Table 1: Chemical Identification and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-chloro-2-methoxy-4-(trifluoromethoxy)benzene | |

| CAS Number | 1260893-33-1 | |

| Molecular Formula | C₈H₆ClF₃O₂ | |

| Molecular Weight | 226.58 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Sealed in dry conditions, 2-8°C |

| InChI Key | KYKNGEKGWOCZIA-UHFFFAOYSA-N | |

Section 2: Hazard Assessment and Inferred GHS Classification

A thorough hazard assessment requires analyzing the contributions of the compound's core functional groups: the chlorinated anisole backbone and the trifluoromethoxy substituent. Structurally similar compounds, such as other chlorinated, fluorinated, and trifluoromethylated anisoles, consistently exhibit specific hazards.[1][2]

-

Chlorinated Aromatic Ring: Often associated with skin and eye irritation, and potential for environmental persistence.

-

Anisole (Methoxybenzene) Core: Can cause central nervous system depression at high concentrations.[3] While the core is flammable, the halogenation in this derivative likely raises its flashpoint.[4]

-

Trifluoromethoxy Group: Generally more stable than a trifluoromethyl group, but its presence contributes to the molecule's overall potential for irritation and systemic effects upon absorption.

Based on the hazard profiles of these related molecules, a GHS classification for this compound is proposed below. This represents a cautious approach and should be considered the minimum standard for handling.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement Code & Text |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[2][5] This is critical to prevent inhalation of vapors, which may cause respiratory irritation.[1][2] The workspace should also be well-ventilated, and an eyewash station and safety shower must be readily accessible.[6]

Administrative Controls: Standardizing Safe Practices

-

Develop a Standard Operating Procedure (SOP): Create a detailed, substance-specific SOP for all procedures involving this chemical.

-

Designated Area: All work with this compound should be restricted to a designated area within the laboratory.

-

Training: Personnel must be trained on the specific hazards and handling procedures outlined in the SOP and this guide.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][7]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. Selection must be based on the potential for exposure during a given task.

Table 3: Recommended Personal Protective Equipment

| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |

|---|---|---|---|

| General Handling & Aliquoting | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Nitrile or neoprene gloves, fully buttoned lab coat. | Not required if handled exclusively within a certified chemical fume hood. |

| Risk of Splash (e.g., large volume transfer) | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (e.g., butyl rubber, Viton™), chemically resistant apron over a lab coat.[9] | Not required if handled within a fume hood. For emergencies or ventilation failure, use an air-purifying respirator with an organic vapor cartridge.[4] |

| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves and disposable coveralls.[9] | Air-purifying respirator with organic vapor cartridges is mandatory.[4][10] |

Protocol for Donning and Doffing PPE

-

Donning (Putting On):

-

Wash hands thoroughly.

-

Put on the lab coat or coveralls.

-

Put on the respirator (if required), and perform a user seal check.

-

Put on eye and face protection.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a technique that avoids touching the outer surface with bare skin.[4]

-

Remove the lab coat or coveralls, turning it inside out as it is removed.

-

Wash hands.

-

Remove eye and face protection.

-

Remove the respirator (if used).

-

Wash hands again thoroughly with soap and water.

-

Section 5: Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Preparation: Cordon off a designated area within a chemical fume hood. Gather all necessary equipment, including the chemical container, pipettes, secondary containers, and waste receptacles.

-

PPE: Don the appropriate PPE as specified in Table 3.

-

Dispensing: Open the container slowly. Use a pipette or other appropriate tool to transfer the liquid. Avoid pouring directly from large containers to minimize the risk of splashing.

-

Post-Handling: Tightly seal the container.[1] Decontaminate any surfaces that may have come into contact with the chemical.

-

Doffing: Remove PPE as described in the protocol above.

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[1][5]

-

Container: Keep the container tightly closed and properly labeled.[1][6]

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Temperature: Store at the recommended 2-8°C for long-term stability.

Waste Disposal Protocol

-